N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride
Overview
Description
“N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride” is a chemical compound with the molecular formula C11H17N.ClH . It has a molecular weight of 199.72 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h4-7,12H,3,8-9H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 199.72 .Scientific Research Applications
Organic Synthesis and Catalysis
- Catalytic Hydrodechlorination and N-Debenzylation : A study demonstrated a novel procedure for the Pd-C catalytic N-debenzylation of benzylamines, offering a direct method to produce crystal amine hydrochlorides in practically quantitative yields. This process underscores the compound's relevance in organic synthesis, particularly in the preparation of amines from benzylamine derivatives (Cheng et al., 2009).
Polymer Science and Material Stabilization
- Polypropylene Stabilization : Research into the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, which are purified from cycloalkylphenol by transforming them into hydrochloride salt, has shown applications as thermostabilizers for polypropylene. This application is crucial for enhancing the thermal stability of polypropylene materials, indicating the potential of such compounds in the polymer industry (Aghamali̇yev et al., 2018).
Medicinal Chemistry and Drug Design
- Neuroprotective Properties : A novel cholinesterase and monoamine oxidase dual inhibitor was identified, showcasing potential therapeutic applications in neurodegenerative diseases. This compound exemplifies the chemical's utility in the design of new drugs with multifunctional properties, contributing to the development of treatments for conditions like Alzheimer's disease (Bautista-Aguilera et al., 2014).
Corrosion Inhibition
- Metal Surface Protection : Amine derivative compounds, including those related to the structural family of N-(2-Methylbenzyl)-2-propen-1-amine, have been studied for their corrosion inhibition performance on mild steel in acidic media. Such compounds form protective films on metal surfaces, demonstrating their importance in industrial applications related to corrosion protection (Boughoues et al., 2020).
Environmental Chemistry
- Heavy Metal Removal : Tetradentate ligands synthesized from hydrochloride acid salts, including those structurally similar to N-(2-Methylbenzyl)-2-propen-1-amine hydrochloride, have been used to determine stability constants of metal complexes for the removal of heavy metals. This research is critical for environmental cleanup and the treatment of heavy metal pollution (Kim et al., 2007).
Properties
IUPAC Name |
N-[(2-methylphenyl)methyl]prop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-3-8-12-9-11-7-5-4-6-10(11)2;/h3-7,12H,1,8-9H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIFOUMQWBXKJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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